![molecular formula C14H15BrN4O2 B14962775 5-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]furan-2-carboxamide](/img/structure/B14962775.png)
5-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a piperidine ring, a pyrimidine ring, and a furan-2-carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrimidine ring is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Formation of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Coupling with Furan-2-Carboxamide: The final step involves coupling the brominated pyrimidine-piperidine intermediate with furan-2-carboxamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated pyrimidine derivatives with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, 5-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide group. This additional functional group enhances its reactivity and potential applications in various fields. The combination of bromine, piperidine, pyrimidine, and furan-2-carboxamide in a single molecule provides a versatile platform for chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C14H15BrN4O2 |
|---|---|
Poids moléculaire |
351.20 g/mol |
Nom IUPAC |
5-bromo-N-(2-piperidin-1-ylpyrimidin-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H15BrN4O2/c15-12-5-4-11(21-12)13(20)18-10-8-16-14(17-9-10)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H,18,20) |
Clé InChI |
NTSFGXUTZLERDF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


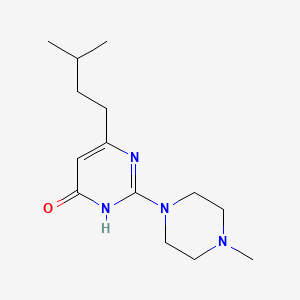
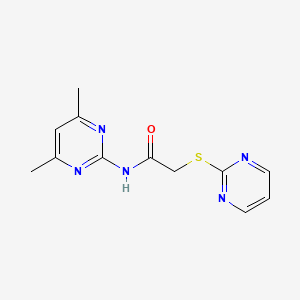

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14962706.png)
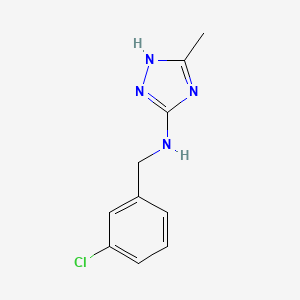
![N-(3-chloro-2-methylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962727.png)
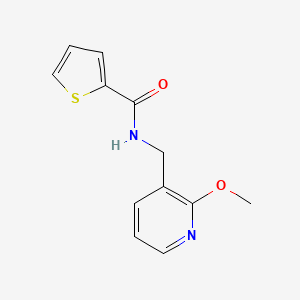
![1-(4-Chlorophenyl)-3-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}urea](/img/structure/B14962737.png)
![2-Phenoxy-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14962740.png)
![5-(4-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14962749.png)
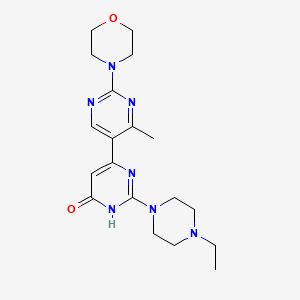
![2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14962755.png)
![2-[(3,5-dimethylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14962763.png)
![N-(2,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962767.png)
